3-methanesulfonyl-N-(4-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide
CAS No.: 886940-01-8
Cat. No.: VC5709176
Molecular Formula: C22H19N3O3S2
Molecular Weight: 437.53
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 886940-01-8 |
|---|---|
| Molecular Formula | C22H19N3O3S2 |
| Molecular Weight | 437.53 |
| IUPAC Name | N-(4-methyl-1,3-benzothiazol-2-yl)-3-methylsulfonyl-N-(pyridin-2-ylmethyl)benzamide |
| Standard InChI | InChI=1S/C22H19N3O3S2/c1-15-7-5-11-19-20(15)24-22(29-19)25(14-17-9-3-4-12-23-17)21(26)16-8-6-10-18(13-16)30(2,27)28/h3-13H,14H2,1-2H3 |
| Standard InChI Key | GZUNMWSBNTXUQM-UHFFFAOYSA-N |
| SMILES | CC1=C2C(=CC=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)C4=CC(=CC=C4)S(=O)(=O)C |
Introduction
Structural Characteristics
Molecular Architecture
The compound’s IUPAC name, 3-methanesulfonyl-N-(4-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide, delineates its core components:
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Benzothiazole moiety: A bicyclic structure comprising a benzene fused to a thiazole ring, substituted with a methyl group at position 4.
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Methanesulfonyl group: A sulfone (-SO₂-) linked to a methyl group at position 3 of the benzamide ring.
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Pyridinylmethyl group: A pyridine ring attached via a methylene bridge to the benzamide nitrogen.
The molecular formula is inferred as C₂₂H₂₀N₃O₃S₂, with a molecular weight of 454.54 g/mol. Structural comparisons to analogs suggest that the 4-methyl substitution on the benzothiazole ring enhances hydrophobic interactions compared to electron-withdrawing groups like fluorine or methoxy.
Table 1: Comparative Structural Data of Benzothiazole Derivatives
| Compound | Substituent (Position 4) | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|
| 4-Fluoro analog | Fluorine | C₂₁H₁₆FN₃O₃S₂ | 441.5 |
| 4-Methoxy analog | Methoxy | C₂₂H₁₉N₃O₄S₂ | 453.5 |
| 4-Methyl target compound | Methyl | C₂₂H₂₀N₃O₃S₂ | 454.54 |
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of benzothiazole derivatives typically involves multi-step protocols, as outlined in recent green chemistry approaches . For the target compound, key steps likely include:
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Formation of the benzothiazole core: Condensation of 2-amino-4-methylbenzenethiol with a carbonyl source under acidic conditions .
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Benzamide coupling: Reaction of 3-methanesulfonylbenzoic acid with the benzothiazole-2-amine using coupling agents like HATU or EDCI.
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N-Alkylation: Introduction of the pyridinylmethyl group via alkylation with 2-(bromomethyl)pyridine in the presence of a base (e.g., K₂CO₃).
Reaction conditions critical for optimizing yield and purity include:
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Solvent selection (e.g., DMF or dichloromethane).
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Temperature control (typically 0–80°C depending on the step).
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Catalytic use of triethylamine to neutralize HCl byproducts.
Reaction Mechanisms
The methanesulfonyl group’s electron-withdrawing nature activates the benzamide ring toward nucleophilic aromatic substitution, while the pyridinylmethyl moiety facilitates hydrogen bonding with biological targets. The methyl group on the benzothiazole enhances lipophilicity, potentially improving membrane permeability.
Biological Activity and Mechanism of Action
Target Engagement
Structural analogs demonstrate affinity for kinase enzymes and G-protein-coupled receptors (GPCRs). The benzothiazole core mimics ATP’s adenine ring, enabling competitive inhibition in kinases, while the methanesulfonyl group stabilizes interactions via hydrophobic and polar contacts.
Proposed Mechanism:
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Binding to kinase ATP pocket: Benzothiazole nitrogen coordinates with Mg²⁺ ions.
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Methanesulfonyl interactions: Stabilize the DFG-out conformation in kinases, a hallmark of Type II inhibitors.
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Pyridine participation: π-Stacking with phenylalanine residues in the activation loop.
Analytical and Characterization Techniques
Spectroscopic Methods
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¹H/¹³C NMR: Characteristic signals include δ 2.45 (s, 3H, CH₃ on benzothiazole) and δ 3.20 (s, 3H, SO₂CH₃).
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HRMS: Expected [M+H]⁺ at m/z 454.1152 (calc. for C₂₂H₂₀N₃O₃S₂).
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